17-Hydroxy-7-methylandrosta-1,4-dien-3-one
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Overview
Description
17beta-Hydroxy-7alpha-methylandrost-1,4-diene-3-one is a 3-hydroxy steroid. It has a role as an androgen.
Scientific Research Applications
Aromatase Inhibition
One significant application of a compound related to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one is in the field of enzyme inhibition. Specifically, 17β-Hydroxy-10-methylthioestra-1,4-dien-3-one is recognized as an irreversible inhibitor of aromatase, a key enzyme responsible for the conversion of androstenedione to estrone. This property suggests potential uses in conditions where aromatase activity needs to be controlled or reduced (Flynn et al., 1981).
Bioconversion Studies
Research on 17β-hydroxy-17α-methyl-androsta-1,4-dien-3-one, a related compound, involves its bioconversion by the green alga T76 Scenedesmus quadricauda. This study reveals how certain steroids can be biotransformed by algae, potentially leading to the discovery of novel compounds with distinct properties (DellaGreca et al., 1996).
Metabolic Pathways
Metandienone, which shares a similar structure, has been studied for its metabolic pathways in humans. Such studies are crucial in understanding how these compounds are processed in the body, which has implications for their pharmacological and toxicological profiles (Schänzer et al., 1995).
Synthesis and Chemical Transformations
Research has also delved into the chemical synthesis and transformation of compounds structurally related to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Such studies provide insights into the creation of novel steroids with potentially unique properties, which can have diverse applications in medicine and biology (Yasuda & Mori, 1967).
Pharmacological Profiles
There is also interest in the pharmacological profiles of steroids similar to 17-Hydroxy-7-methylandrosta-1,4-dien-3-one. Such research informs the potential therapeutic uses of these compounds in various medical conditions, including their anti-inflammatory and anticancer activities (Berti et al., 1986).
properties
CAS RN |
31084-38-5 |
---|---|
Product Name |
17-Hydroxy-7-methylandrosta-1,4-dien-3-one |
Molecular Formula |
C20H28O2 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
17-hydroxy-7,10,13-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C20H28O2/c1-12-10-13-11-14(21)6-8-19(13,2)16-7-9-20(3)15(18(12)16)4-5-17(20)22/h6,8,11-12,15-18,22H,4-5,7,9-10H2,1-3H3 |
InChI Key |
YQVYJAMTSLBOFT-UQYBFTDGSA-N |
Isomeric SMILES |
C[C@@H]1CC2=CC(=O)C=C[C@@]2([C@@H]3[C@@H]1[C@@H]4CC[C@@H]([C@]4(CC3)C)O)C |
SMILES |
CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C |
Canonical SMILES |
CC1CC2=CC(=O)C=CC2(C3C1C4CCC(C4(CC3)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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